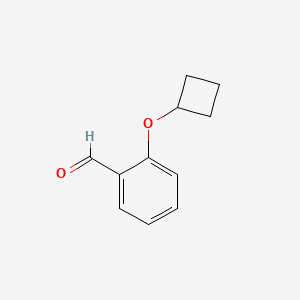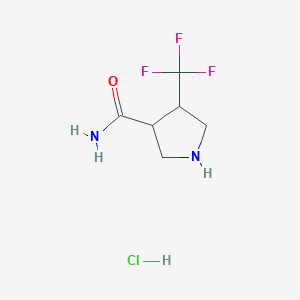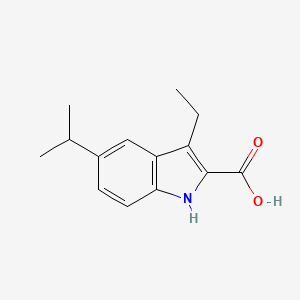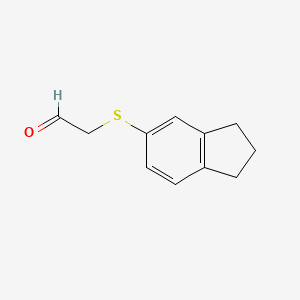
5-Amino-4-chloro-2-cyclobutyl-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-chloro-2-cyclobutyl-2,3-dihydropyridazin-3-one is a compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits
Méthodes De Préparation
The synthesis of 5-Amino-4-chloro-2-cyclobutyl-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-Amino-4-chloro-2-cyclobutyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Amino-4-chloro-2-cyclobutyl-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic effects, including its use as an antihypertensive or anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 5-Amino-4-chloro-2-cyclobutyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a cyclooxygenase inhibitor, reducing inflammation by blocking the production of prostaglandins .
Comparaison Avec Des Composés Similaires
5-Amino-4-chloro-2-cyclobutyl-2,3-dihydropyridazin-3-one can be compared with other pyridazinone derivatives, such as:
5-Amino-4-chloro-2-(2,3-dihydroxyphenyl)pyridazin-3-one: This compound has similar structural features but differs in its substituents, leading to different pharmacological properties.
5-Chloro-2-(cyclobutylmethyl)-4-[(2-hydroxy-2-methylbutyl)amino]-2,3-dihydropyridazin-3-one: This derivative has additional functional groups, which may enhance its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H10ClN3O |
|---|---|
Poids moléculaire |
199.64 g/mol |
Nom IUPAC |
5-amino-4-chloro-2-cyclobutylpyridazin-3-one |
InChI |
InChI=1S/C8H10ClN3O/c9-7-6(10)4-11-12(8(7)13)5-2-1-3-5/h4-5H,1-3,10H2 |
Clé InChI |
KJBUTFXHLHSTDB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)N2C(=O)C(=C(C=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B13218142.png)
![N-[(2-Bromophenyl)methyl]-5-methylpyridin-3-amine](/img/structure/B13218148.png)




![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)
![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13218189.png)




